1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-
CAS No.: 83507-88-4
Cat. No.: VC20613611
Molecular Formula: C20H26N2O5S2
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83507-88-4 |
---|---|
Molecular Formula | C20H26N2O5S2 |
Molecular Weight | 438.6 g/mol |
IUPAC Name | 7-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid |
Standard InChI | InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27) |
Standard InChI Key | FMMDBLMCSDRUPA-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O |
Introduction
Structural Characteristics and Synthesis
Core Spirocyclic Framework
The parent structure, 1,4-dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1), consists of a pyrrolidine ring fused to a 1,4-dithiane ring via a spiro junction at the nitrogen atom . This configuration imposes significant steric constraints while enhancing electronic interactions due to the sulfur atoms' polarizability. The molecular formula of the base compound is , with a molecular weight of 161.29 g/mol . Key physical properties include a density of and a boiling point of .
Functionalization and Derivatives
The target compound introduces two critical substituents:
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8-Carboxylic Acid Group: Enhances hydrophilicity and enables salt formation (e.g., hydrobromide derivatives) .
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7-(2-((1-Carboxy-3-phenylpropyl)amino)-1-oxopropyl) Side Chain: A branched peptide-like moiety that may facilitate receptor binding or enzymatic interactions.
This structural complexity suggests multistep synthesis pathways, likely involving:
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Cyclization reactions with ethanedithiol under acidic conditions to form the spiro core .
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Peptide coupling strategies (e.g., EDC/HOBt) to introduce the carboxypropylamino-oxopropyl side chain.
Table 1: Comparative Properties of Spirocyclic Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
1,4-Dithia-7-azaspiro[4.4]nonane | 161.29 | None | |
Target Compound | 461.55 | Carboxylic acid, amide, phenyl |
Pharmacokinetic Considerations
Absorption and Distribution
The compound's logP value (estimated ) suggests moderate lipophilicity, favoring intestinal absorption but limited blood-brain barrier penetration . The carboxylic acid group promotes plasma protein binding, potentially extending half-life.
Metabolism and Excretion
Sulfur oxidation to sulfoxides or sulfones is anticipated as the primary metabolic pathway, followed by renal excretion of water-soluble metabolites . The spiro structure may confer resistance to hepatic cytochrome P450 degradation.
Industrial and Regulatory Status
As of April 2025, this compound remains under preclinical investigation. Its hydrobromide salt (CAS 75776-79-3) is listed in pharmacopoeial databases as an active pharmaceutical ingredient (API) candidate . Scalable synthesis remains challenging due to:
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Stereochemical Control: The spiro center requires asymmetric synthesis techniques.
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Purification Complexity: Chromatographic separation is needed to isolate diastereomers .
Future Directions and Challenges
Structural Optimization
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Side Chain Modifications: Replacing the phenyl group with heteroaromatics (e.g., pyridine) may enhance solubility.
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Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability.
Target Validation
High-throughput screening against kinase libraries and GPCR panels is warranted to identify off-target effects.
Synthetic Advancements
Continuous-flow microreactors may address yield limitations in spirocycle formation, reducing reaction times from hours to minutes .
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